molecular formula C16H17F2N5O2 B11283321 Ethyl 7-(3,4-difluorophenyl)-5-propyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-(3,4-difluorophenyl)-5-propyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11283321
M. Wt: 349.34 g/mol
InChI Key: CHOPNNHYJLYGRM-UHFFFAOYSA-N
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Description

Ethyl 7-(3,4-difluorophenyl)-5-propyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate: is a heterocyclic compound that features a tetrazolo-pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of difluorophenyl and propyl groups enhances its chemical properties, making it a valuable candidate for various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-(3,4-difluorophenyl)-5-propyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the following steps:

    Formation of the Tetrazolo-Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing a pyrimidine ring can be reacted with sodium azide to introduce the tetrazole moiety.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting a suitable difluorobenzene derivative with the tetrazolo-pyrimidine core.

    Esterification: The carboxylate group is introduced through esterification, typically using ethyl alcohol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the difluorophenyl group, potentially converting it to a more reactive phenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions often involve the use of strong bases or acids, depending on the desired substitution.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted tetrazolo-pyrimidine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: The compound’s potential biological activity makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Biological Probes: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.

Industry:

    Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism by which ethyl 7-(3,4-difluorophenyl)-5-propyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects involves interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the tetrazolo-pyrimidine core can modulate biological activity through various pathways. These interactions can lead to inhibition or activation of specific biological processes, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

  • Ethyl 7-hydroxy-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate
  • Ethyl 7-(2,4-difluorophenyl)-5-propyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate

Uniqueness:

  • Difluorophenyl Group: The presence of the difluorophenyl group in ethyl 7-(3,4-difluorophenyl)-5-propyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate enhances its chemical stability and biological activity compared to similar compounds.
  • Propyl Group: The propyl group contributes to its lipophilicity, potentially improving its bioavailability and interaction with biological membranes.

This compound’s unique combination of functional groups and structural features makes it a valuable candidate for various scientific and industrial applications.

Properties

Molecular Formula

C16H17F2N5O2

Molecular Weight

349.34 g/mol

IUPAC Name

ethyl 7-(3,4-difluorophenyl)-5-propyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H17F2N5O2/c1-3-5-12-13(15(24)25-4-2)14(23-16(19-12)20-21-22-23)9-6-7-10(17)11(18)8-9/h6-8,14H,3-5H2,1-2H3,(H,19,20,22)

InChI Key

CHOPNNHYJLYGRM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(N2C(=NN=N2)N1)C3=CC(=C(C=C3)F)F)C(=O)OCC

Origin of Product

United States

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